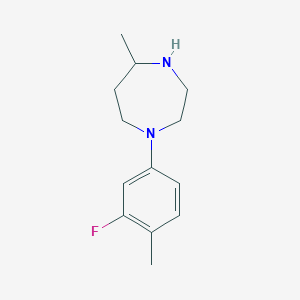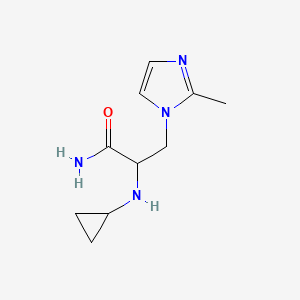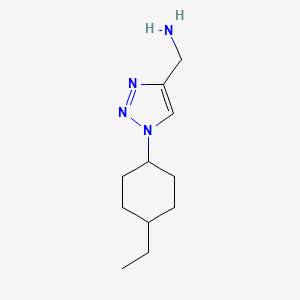
(1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a cyclohexyl group substituted with an ethyl group and a triazole ring attached to a methanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution on the Cyclohexyl Ring: The cyclohexyl ring is substituted with an ethyl group through a Friedel-Crafts alkylation reaction.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the triazole ring, which can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of biological probes for studying enzyme activities.
Drug Development:
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-(2-Ethylcyclohexyl)methanamine: Similar structure but with a different position of the ethyl group.
1,45,8-Dimethanonaphthalene-2-propanamine: Contains a similar triazole ring but with a different cyclohexyl substitution.
Uniqueness
Structural Features: The unique combination of a triazole ring with a 4-ethylcyclohexyl group and a methanamine group.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
[1-(4-ethylcyclohexyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C11H20N4/c1-2-9-3-5-11(6-4-9)15-8-10(7-12)13-14-15/h8-9,11H,2-7,12H2,1H3 |
InChIキー |
YPEWRCOCXHIQAW-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)N2C=C(N=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





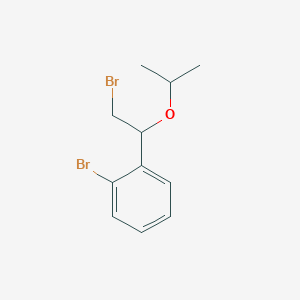
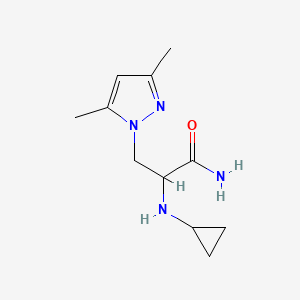
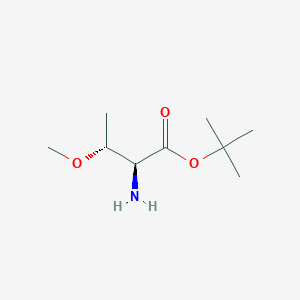

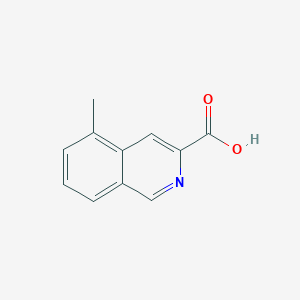
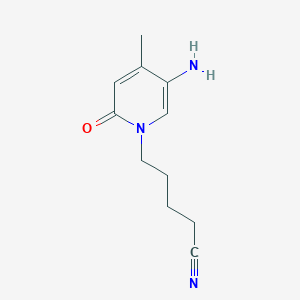
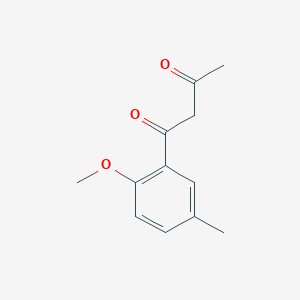
amino}propanoicacid](/img/structure/B13630936.png)
